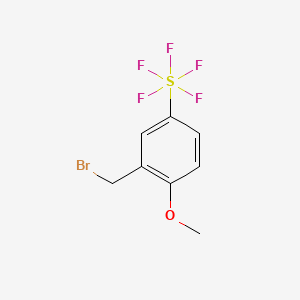
2-Methoxy-5-(pentafluorosulfur)benzyl bromide
Descripción general
Descripción
2-Methoxy-5-(pentafluorosulfur)benzyl bromide is a useful research compound. Its molecular formula is C8H8BrF5OS and its molecular weight is 327.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methoxy-5-(pentafluorosulfur)benzyl bromide is a fluorinated aromatic compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of both methoxy and pentafluorosulfur groups significantly influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
- Molecular Formula : C₈H₈BrF₅OS
- Molecular Weight : 303.1 g/mol
- CAS Number : 1240257-53-7
- Structure : The compound features a benzyl group substituted with a methoxy group and a pentafluorosulfur moiety, which enhances its lipophilicity and potential for biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The pentafluorosulfur substituent is particularly noteworthy for its electron-withdrawing properties, which may influence the compound's reactivity in biological systems.
Proposed Mechanisms:
- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, potentially leading to the formation of biologically active metabolites.
- Radical Formation : Under certain conditions, the compound may generate radicals that can interact with cellular components, leading to oxidative stress or signaling pathways activation.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays against various bacterial strains have demonstrated its effectiveness, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have shown that while the compound has antimicrobial effects, it also exhibits cytotoxicity at higher concentrations. The IC50 values vary depending on the cell line used:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| MCF-7 | 70 |
| A549 | 65 |
These findings indicate a need for careful dose optimization when considering therapeutic applications.
Study on Anticancer Activity
A recent study investigated the anticancer potential of this compound in vitro against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
-
Cell Lines Tested :
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT-29)
-
Mechanism of Action :
- Induction of apoptosis was confirmed via flow cytometry and Western blot analysis showing increased levels of pro-apoptotic proteins.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound suggests moderate absorption with a half-life suitable for therapeutic use. Toxicological assessments indicate that systemic exposure could lead to adverse effects; thus, further studies are required to elucidate safety profiles.
Propiedades
IUPAC Name |
[3-(bromomethyl)-4-methoxyphenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF5OS/c1-15-8-3-2-7(4-6(8)5-9)16(10,11,12,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLXPNDUPQNACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















